![molecular formula C8H4BrCl2N3 B15365029 6-Bromo-4,7-dichloro-2-methylpyrido[2,3-d]pyrimidine](/img/structure/B15365029.png)
6-Bromo-4,7-dichloro-2-methylpyrido[2,3-d]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromo-4,7-dichloro-2-methylpyrido[2,3-d]pyrimidine is a complex organic compound belonging to the pyrido[2,3-d]pyrimidine family This compound is characterized by its bromine, chlorine, and methyl groups attached to the pyrido[2,3-d]pyrimidine core structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-4,7-dichloro-2-methylpyrido[2,3-d]pyrimidine typically involves multi-step organic reactions. One common approach is the cyclization of appropriately substituted pyridine derivatives under acidic or basic conditions. The reaction conditions often require the use of strong acids or bases, and the presence of catalysts such as palladium or copper salts.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Industrial production also emphasizes the need for efficient purification techniques to obtain the compound in high purity.
化学反应分析
Types of Reactions: 6-Bromo-4,7-dichloro-2-methylpyrido[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be employed to reduce specific functional groups within the molecule.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically use strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can be further utilized in different applications.
科学研究应用
Chemistry: In chemistry, 6-Bromo-4,7-dichloro-2-methylpyrido[2,3-d]pyrimidine is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. Its derivatives can act as inhibitors for specific enzymes, making it valuable in understanding biological pathways and developing therapeutic agents.
Medicine: The compound has shown potential in medicinal chemistry, particularly in the development of anticancer and anti-inflammatory drugs. Its derivatives are being investigated for their efficacy in treating various diseases.
Industry: In the industrial sector, this compound is used in the manufacture of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various applications.
作用机制
The mechanism by which 6-Bromo-4,7-dichloro-2-methylpyrido[2,3-d]pyrimidine exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological context and the specific derivatives used.
相似化合物的比较
6-Bromo-2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one
6-Bromo-2-chloro-8-cyclopentyl-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one
Palbociclib
Uniqueness: 6-Bromo-4,7-dichloro-2-methylpyrido[2,3-d]pyrimidine stands out due to its specific arrangement of halogen atoms and the methyl group, which can influence its reactivity and biological activity. This unique structure allows for distinct interactions with biological targets and chemical reagents compared to similar compounds.
属性
分子式 |
C8H4BrCl2N3 |
|---|---|
分子量 |
292.94 g/mol |
IUPAC 名称 |
6-bromo-4,7-dichloro-2-methylpyrido[2,3-d]pyrimidine |
InChI |
InChI=1S/C8H4BrCl2N3/c1-3-12-6(10)4-2-5(9)7(11)14-8(4)13-3/h2H,1H3 |
InChI 键 |
DBOLQWIGNRMJCA-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=NC(=C(C=C2C(=N1)Cl)Br)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


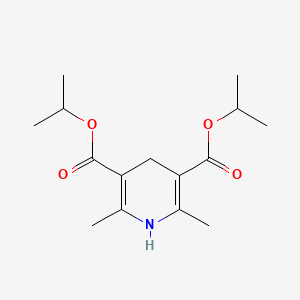
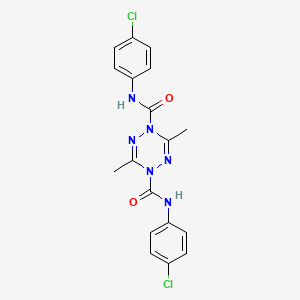
![4,6,8-Trichloropyrido[3,4-d]pyrimidine](/img/structure/B15364964.png)

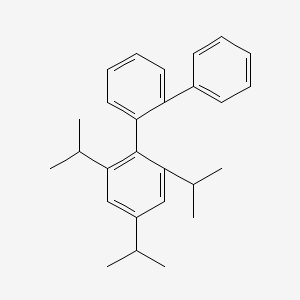
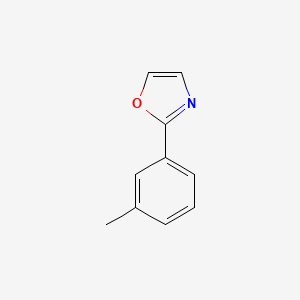
![tert-Butyl 2-(2-bromoethyl)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B15364993.png)
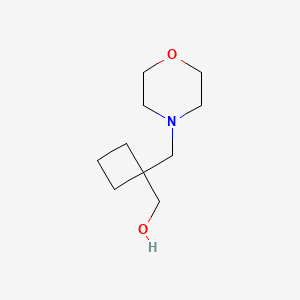
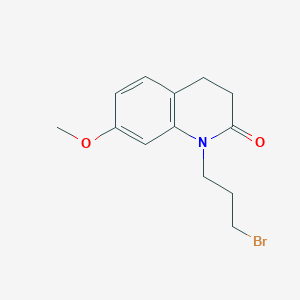
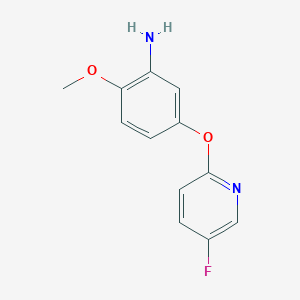
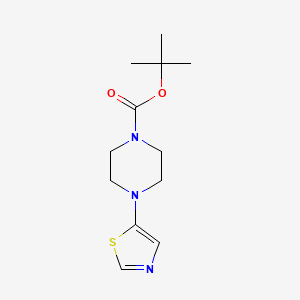
![N-(3-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)phenyl)benzenesulfonamide](/img/structure/B15365025.png)
![Methyl thiazolo[4,5-c]pyridine-2-carboxylate](/img/structure/B15365027.png)

